(3,3-Difluoroazetidin-1-yl)(4-vinylphenyl)methanone
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Overview
Description
(3,3-Difluoroazetidin-1-yl)(4-vinylphenyl)methanone is a synthetic organic compound characterized by the presence of a difluoroazetidine ring and a vinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoroazetidin-1-yl)(4-vinylphenyl)methanone typically involves the reaction of 3,3-difluoroazetidine with 4-vinylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoroazetidin-1-yl)(4-vinylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluoroazetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
(3,3-Difluoroazetidin-1-yl)(4-vinylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Difluoroazetidin-1-yl)(4-vinylphenyl)methanone involves its interaction with specific molecular targets. The difluoroazetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The vinylphenyl group can also participate in binding interactions, enhancing the compound’s overall efficacy. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone
- (3,3-Difluoroazetidin-1-yl)(4-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl)methanone
Uniqueness
(3,3-Difluoroazetidin-1-yl)(4-vinylphenyl)methanone is unique due to the presence of both a difluoroazetidine ring and a vinylphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The difluoroazetidine ring enhances the compound’s reactivity and stability, while the vinylphenyl group provides additional functionalization opportunities.
Properties
IUPAC Name |
(3,3-difluoroazetidin-1-yl)-(4-ethenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO/c1-2-9-3-5-10(6-4-9)11(16)15-7-12(13,14)8-15/h2-6H,1,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKGEQUBLCTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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